![molecular formula C10H16O5 B13633169 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)
3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It is a white solid at room temperature and is known for its stability under normal conditions . This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid typically involves a series of organic synthesis reactions. One common method includes the reaction of chiral amino alcohol with an appropriate acid . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tert-butoxy)carbonylamino oxolane-3-carboxylic acid
- 3-[(Tert-butoxy)carbonyl]amino tetrahydro-3-furancarboxylic acid
Uniqueness
3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid is unique due to its specific structure and reactivity. Its tert-butoxycarbonyl group provides stability and protection during chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential .
Propiedades
Fórmula molecular |
C10H16O5 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)4-5-14-6-10/h4-6H2,1-3H3,(H,11,12) |
Clave InChI |
PLUNBTLABGYILD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCOC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


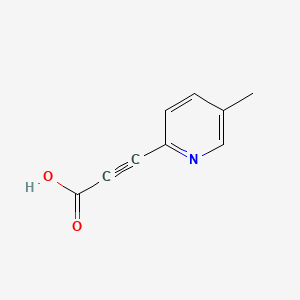
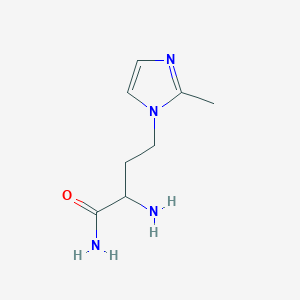
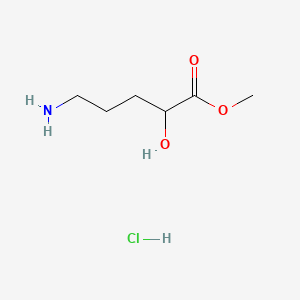
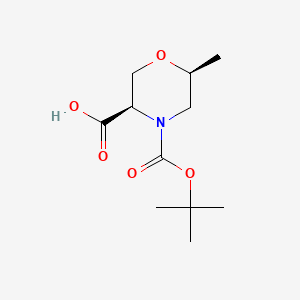
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
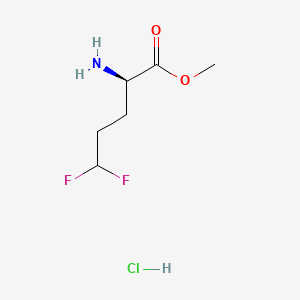
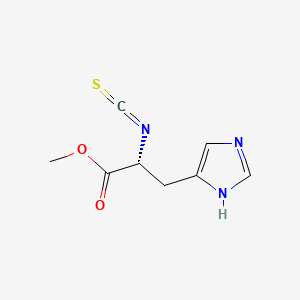
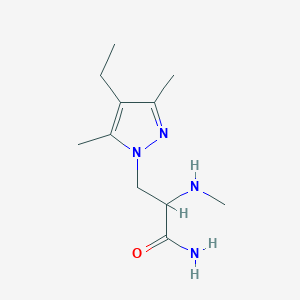
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
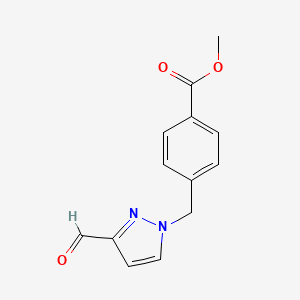

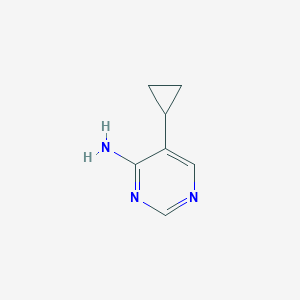
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
